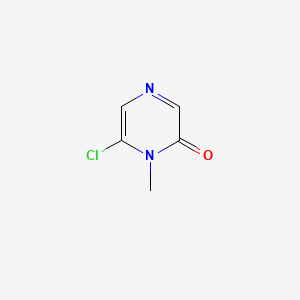

6-Chloro-1-methylpyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazinone family This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methylpyrazin-2(1H)-one typically involves the chlorination of 1-methylpyrazin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes tele-nucleophilic substitution of hydrogen (S<sub>N</sub>H) via a three-component reaction sequence involving Grignard reactants and electrophiles . This method allows simultaneous functionalization at C-3 and C-6 positions:

-

Grignard addition : PhMgBr adds regioselectively at C-3 due to coordination between the lactam carbonyl and magnesium .

-

Electrophilic quenching : Subsequent trapping with aldehydes, ketones, or halogens generates disubstituted derivatives.

Table 1: Optimized Reaction Conditions for Three-Component Functionalization

| Component | Conditions | Yield (%) |

|---|---|---|

| PhMgBr (2a) | 1.1 equiv, 0°C, 5 min | 72 |

| 4-Bromobenzaldehyde (3a) | 1.3 equiv, RT, 2 h | 72 |

| Solvent | THF or 2-MeTHF | - |

Halogenation Pathways

Controlled halogenation enables further diversification:

-

Bromination : Treatment with Br<sub>2</sub> at 0°C introduces bromine at C-5, yielding 5-bromo-6-chloro-1-methylpyrazin-2(1H)-one .

-

Iodination : I<sub>2</sub> promotes elimination of HCl, forming 3-iodo-6-chloro-1-methylpyrazin-2(1H)-one .

Table 2: Halogenation Outcomes

| Halogen | Temperature | Product | Application |

|---|---|---|---|

| Br<sub>2</sub> | 0°C | C-5 brominated derivative | Suzuki coupling precursor |

| I<sub>2</sub> | RT | C-3 iodinated derivative | Oxidative coupling substrate |

Mechanistic Insights

The reaction mechanism involves three critical stages :

-

Coordination-directed addition : Lactam carbonyl oxygen coordinates Mg from Grignard reagents, directing nucleophilic attack to C-3.

-

σ<sup>H</sup> adduct stabilization : Negative charge at C-3 is stabilized by resonance with the pyrazinone ring and inductive effects from C-6 chlorine.

-

Electrophilic trapping : Quenching with electrophiles before HCl elimination locks in disubstitution patterns.

Scientific Research Applications

There appears to be a misunderstanding in the query, as it asks about "6-Chloro-1-methylpyrazin-2(1H)-one," but the provided search results largely discuss related but different compounds. Some results refer to "3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one", "6-Chloro-1H-pyrazolo[3,4-b]pyrazine" , "4-bromo-6-chloro-1-methylpyridin-2(1H)-one", and "6-Chloro-1-methylpyridin-2(1H)-one" . Because the search results do not directly address the applications of "this compound", the following information will focus on the applications of related compounds mentioned in the search results.

Applications of Related Compounds

- 3-Amino-5-chloro-1-phenylpyrazin-2(1H)-one This compound is studied for its potential use in medicinal chemistry and organic synthesis. It may act as an inhibitor for various enzymes and receptors, making it a candidate for drug development. Its unique structure influences its reactivity and biological activity, making it valuable for further research in medicinal chemistry.

-

4-bromo-6-chloro-1-methylpyridin-2(1H)-one This heterocyclic organic compound has potential applications in chemistry, biology, medicine, and industry.

- Chemistry: It serves as an intermediate in synthesizing complex organic molecules.

- Biology: It is potentially useful in studying enzyme interactions or as a ligand in biochemical assays.

- Medicine: It has possible applications in drug development, particularly in designing molecules with specific biological activities. Studies have evaluated its antimicrobial properties, showing it can effectively reduce bacterial load in vitro. It has also demonstrated a significant reduction in tumor size in mice, suggesting it may have anticancer properties.

- Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine: This compound is a key intermediate in synthesis .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it could inhibit bacterial enzymes, leading to cell death. In materials science, its unique structure may impart specific properties to polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

6-Chloropyrazin-2(1H)-one: Lacks the methyl group at the 1st position.

1-Methylpyrazin-2(1H)-one: Lacks the chlorine atom at the 6th position.

6-Bromo-1-methylpyrazin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

6-Chloro-1-methylpyrazin-2(1H)-one is unique due to the presence of both the chlorine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Chloro-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN3O, and it features a pyrazine ring with a chlorine substituent at the 6-position and a methyl group at the 1-position. The compound's structure is significant for its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For example, studies report minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Gram-positive bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but initial findings highlight its role in modulating key signaling pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could contribute to its antimicrobial and anticancer effects.

- Interaction with DNA : Some studies suggest that it may interact with DNA or RNA synthesis pathways, leading to disruptions in cellular replication processes .

Case Studies and Experimental Findings

Several case studies have explored the biological activity of this compound:

- Antibacterial Efficacy : A study evaluated the compound against Staphylococcus aureus and Enterococcus faecalis, revealing significant bactericidal activity and suggesting its potential use in treating resistant infections .

- Anticancer Screening : In a series of experiments on human cancer cell lines, this compound demonstrated cytotoxicity comparable to established chemotherapeutic agents. The results indicated a dose-dependent response, further supporting its potential as an anticancer drug candidate .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | MIC (μM) |

|---|---|---|---|

| This compound | Pyrazine derivative | Antibacterial, Anticancer | 15.625 - 62.5 |

| 3-Deazauridine | Nucleoside analogue | Antiviral | Varies |

| N-hydroxycytidine | Nucleoside analogue | Antiviral | Varies |

This table illustrates how this compound stands out among similar compounds in terms of its broad-spectrum activity.

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

6-chloro-1-methylpyrazin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(6)2-7-3-5(8)9/h2-3H,1H3 |

InChI Key |

PYOXFHZKMCUREC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=CC1=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.